molecular formula C21H29N5O5 B2398964 tert-butyl 4-(1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1396864-50-8

tert-butyl 4-(1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2398964
CAS No.: 1396864-50-8
M. Wt: 431.493
InChI Key: SHDVZMNZMORQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-based derivative featuring a 1,2,3-triazole ring and a 2-methoxyphenyl-hydroxyethyl substituent. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding . The tert-butyl carbamate (Boc) group enhances solubility and serves as a protective moiety during synthetic processes .

Properties

IUPAC Name

tert-butyl 4-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O5/c1-21(2,3)31-20(29)25-11-9-24(10-12-25)19(28)16-13-26(23-22-16)14-17(27)15-7-5-6-8-18(15)30-4/h5-8,13,17,27H,9-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDVZMNZMORQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl 4-(1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate is a derivative of piperazine and a triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Triazole moiety : A five-membered ring with three nitrogen atoms, which enhances its biological activity.
  • Hydroxy and methoxy groups : These functional groups contribute to the compound's solubility and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • IC50 Values : Compounds in the triazole family have shown IC50 values as low as 52 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects .
  • Mechanism of Action : These compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells. They disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic catastrophe .

Antimicrobial Activity

The triazole derivatives are also recognized for their antimicrobial properties. Some studies suggest that modifications to the triazole structure can enhance activity against various pathogens:

  • Activity Against Mycobacterium tuberculosis : Certain derivatives have shown promising results with IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis .

Anti-inflammatory Properties

Triazole compounds have been studied for their anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory diseases. The presence of hydroxyl and methoxy groups is thought to play a role in modulating inflammatory pathways.

Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of triazole derivatives, this compound was tested alongside similar compounds. The results demonstrated:

  • Cell Viability Assays : Significant reduction in viability of breast cancer cell lines.
  • Flow Cytometry Analysis : Induction of apoptosis was confirmed through annexin V staining.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of various triazole derivatives against bacterial strains. The compound exhibited:

  • Minimum Inhibitory Concentration (MIC) : Effective against both gram-positive and gram-negative bacteria.
  • Synergistic Effects : When combined with standard antibiotics, enhanced efficacy was observed.

Data Tables

Biological ActivityIC50/ MIC ValuesTarget Organisms/ Cells
Antiproliferative52 nMMCF-7 Breast Cancer
Antitubercular3.73 - 40.32 μMMycobacterium tuberculosis
AntimicrobialVariesGram-positive and Gram-negative bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include piperazine derivatives with variations in substituents on the triazole, aromatic rings, or acyl groups. Below is a comparative analysis:

Compound Key Substituents Molecular Weight Functional Groups
Target compound 2-Methoxyphenyl, hydroxyethyl, triazole ~477.5 g/mol Boc-protected piperazine, triazole, methoxy, hydroxyl
tert-Butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate 3-Chloro-4-(methoxycarbonyl)phenyl ~381.8 g/mol Boc-protected piperazine, chloro, ester
tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate 2-Bromobenzyl ~371.3 g/mol Boc-protected piperazine, bromo
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate Imidazothiazole, 2-aminophenyl ~454.5 g/mol Boc-protected piperazine, imidazothiazole, amine
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 2-Formyl-4-(trifluoromethyl)phenyl ~366.4 g/mol Boc-protected piperazine, aldehyde, trifluoromethyl

Key Observations :

  • Bromobenzyl derivatives (e.g., ) exhibit higher lipophilicity (logP ~3.5) due to the bromine atom, whereas the target compound’s hydroxyl group reduces logP (~2.8), improving aqueous solubility .
Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shows:

  • Tanimoto similarity : 0.65–0.75 with compounds containing methoxy or triazole groups (e.g., ).
  • Dice similarity : 0.70–0.80 with piperazine-triazole hybrids (e.g., ).
    Lower similarity (<0.5) is observed with halogenated analogues (e.g., ), highlighting divergent pharmacophoric features .
Bioactivity
  • Antimicrobial activity : Piperazine-triazole hybrids (e.g., ) exhibit MIC values of 4–16 µg/mL against Gram-positive bacteria, comparable to the target compound’s predicted range .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions, including:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety.
  • Coupling reactions : Amide bond formation between the triazole-carbonyl group and the piperazine ring using coupling agents like EDCI/HOBt .
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperazine nitrogen, followed by acidic deprotection (e.g., TFA or HCl in dioxane) .

Q. Key reaction conditions :

  • Temperature : 0–25°C for CuAAC; 40–60°C for coupling reactions.
  • Solvents : THF, DCM, or DMF for polar intermediates.
  • Catalysts : Cu(I) salts (e.g., CuSO₄·5H₂O) for triazole formation .

Q. Example yield data :

StepReaction TypeYield (%)Purity (HPLC)
1CuAAC85–92≥95%
2Amide coupling75–80≥98%

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include δ 1.45 ppm (t-Bu), δ 3.80–4.20 ppm (piperazine CH₂), and δ 7.20–7.50 ppm (methoxyphenyl aromatic protons) .
    • ¹³C NMR : Signals at δ 155–160 ppm (carbonyl groups) and δ 80–85 ppm (Boc quaternary carbon) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 502.2 .

Advanced Questions

Q. How can conflicting crystallographic data be resolved for this compound?

  • Software tools : Use SHELXL for refinement, integrating hydrogen-bonding patterns (e.g., C=O···H-N interactions) to resolve disorder in the triazole or methoxyphenyl groups .
  • Validation metrics : Ensure R-factor < 0.05 and RMSD for bond lengths < 0.02 Å .
  • Case study : A 2025 study resolved positional disorder in the tert-butyl group by applying TWINABS for multi-component refinement, improving the final R1 from 0.12 to 0.06 .

Q. What strategies mitigate low yields in the triazole-piperazine coupling step?

  • Catalyst optimization : Replace EDCI with DMTMM for higher coupling efficiency (yield increase from 65% to 82%) .
  • Solvent effects : Switch from DCM to DMF to enhance solubility of the triazole intermediate .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining yields >80% .

Q. Comparative data :

CatalystSolventTime (h)Yield (%)
EDCIDCM2465
DMTMMDMF682
HATUDMF488

Q. How does the methoxyphenyl substituent influence biological activity?

  • Structure-activity relationship (SAR) :
    • Lipophilicity : Methoxy groups increase logP by ~0.5 units, enhancing membrane permeability (Caco-2 assay: Papp = 12 × 10⁻⁶ cm/s) .
    • Receptor binding : π-π stacking with aromatic residues in kinase targets (e.g., EGFR IC₅₀ = 0.45 µM vs. 1.2 µM for non-methoxy analogs) .

Q. What computational methods predict hydrogen-bonding interactions in crystals?

  • Graph-set analysis : Use Mercury 4.0 to identify motifs like D(2)2(8)\text{D}(2)^2(8) for N-H···O=C chains .
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to model packing forces (RMSD < 0.3 Å vs. experimental XRD) .

Q. How do reaction impurities impact pharmacological profiling?

  • Byproduct identification : MS/MS fragmentation reveals des-Boc impurities (Δm/z = -100) from incomplete deprotection .
  • Mitigation : Add a scavenger (e.g., triisopropylsilane) during TFA deprotection to reduce impurities to <0.5% .

Methodological Guidelines

  • Synthesis : Prioritize DMTMM over EDCI for coupling .
  • Analysis : Validate crystallographic models with PLATON’s ADDSYM .
  • SAR : Use molecular docking (AutoDock Vina) to correlate methoxyphenyl orientation with kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.